molecular formula C11H12FNO2S B2787435 N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide CAS No. 2411248-15-0

N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide

Cat. No.: B2787435
CAS No.: 2411248-15-0
M. Wt: 241.28
InChI Key: WAMJTNMZQYJGED-UHFFFAOYSA-N
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Description

N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide is a complex organic compound that features a unique combination of a thieno[3,2-c]pyran ring system and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide is unique due to the presence of the fluoro group and the prop-2-enamide moiety, which confer distinct chemical and biological properties. These features may enhance its reactivity and specificity in various applications compared to similar compounds .

Properties

IUPAC Name

N-[(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2S/c1-2-11(14)13-6-8-7-5-10(12)16-9(7)3-4-15-8/h2,5,8H,1,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMJTNMZQYJGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1C2=C(CCO1)SC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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